methyl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate
Overview
Description
AL 8810 methyl ester is a lipid-soluble, esterified prodrug form of AL 8810, which is an 11β-fluoro analog of prostaglandin F2α. This compound acts as a potent and selective antagonist at the FP receptor, making it analogous to commonly used therapeutic intraocular prostaglandin compounds such as latanoprost and travoprost .
Mechanism of Action
Target of Action
The primary target of AL 8810 methyl ester is the prostaglandin F2α (FP) receptor . The FP receptor is a part of the prostanoid receptors, which are a group of G-protein-coupled receptors in the cell membrane . The FP receptor plays a crucial role in various physiological processes, including the regulation of intraocular pressure and mediation of luteolysis in the corpus luteum .
Mode of Action
AL 8810 methyl ester is a prostaglandin F2α analog and acts as an agonist at the FP receptor . It competitively antagonizes the effects of the FP receptor agonist Fluprostenol . This means that AL 8810 methyl ester binds to the FP receptor and inhibits the binding of Fluprostenol, thereby reducing its effects .
Biochemical Pathways
Upon binding to the FP receptor, AL 8810 methyl ester activates phospholipase C (PLC) . This leads to the production of elevated levels of diacylglycerol and inositol trisphosphate . The latter induces a rapid increase in intracellular calcium . This pathway is crucial for various cellular processes, including cell proliferation and differentiation .
Pharmacokinetics
As a lipid-soluble compound, it is expected to have good bioavailability .
Result of Action
The result of AL 8810 methyl ester’s action is the inhibition of the effects of the FP receptor agonist Fluprostenol . This can lead to various cellular effects, depending on the specific role of the FP receptor in the cell type .
Biochemical Analysis
Biochemical Properties
AL 8810 methyl ester interacts with the prostaglandin F2α (FP) receptor . It can competitively antagonize the effects of the FP receptor agonist Fluprostenol . It has no significant potency against TP, DP, EP2, and EP4 receptor subtypes in cell lines .
Cellular Effects
In A7r5 rat thoracic aorta smooth muscle cells and Swiss mouse 3T3 fibroblasts, AL 8810 methyl ester has shown to inhibit the response to Fluprostenol . It has also been found to activate MAPK and ERK1/2 .
Molecular Mechanism
AL 8810 methyl ester exerts its effects at the molecular level by binding to the FP receptor and antagonizing the effects of Fluprostenol . This interaction influences cell function, including impact on cell signaling pathways and gene expression .
Preparation Methods
The preparation of AL 8810 methyl ester involves the esterification of AL 8810. The synthetic route typically includes the following steps:
Chemical Reactions Analysis
AL 8810 methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert AL 8810 methyl ester into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Hydrolysis: The ester group in AL 8810 methyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
AL 8810 methyl ester has several scientific research applications:
Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their interactions with FP receptors.
Biology: AL 8810 methyl ester is utilized in biological studies to understand the role of FP receptors in various physiological processes.
Medicine: This compound is investigated for its potential therapeutic applications in conditions like glaucoma, where it can help reduce intraocular pressure.
Industry: AL 8810 methyl ester is used in the development of new drugs and therapeutic agents targeting prostaglandin receptors
Comparison with Similar Compounds
AL 8810 methyl ester is compared with other prostaglandin analogs such as latanoprost and travoprost. While all these compounds act on the FP receptor, AL 8810 methyl ester is unique in its selective antagonistic properties, whereas latanoprost and travoprost are agonists. This distinction makes AL 8810 methyl ester particularly useful in studies requiring the inhibition of FP receptor activity .
Similar compounds include:
Latanoprost: A prostaglandin F2α analog used as an agonist at the FP receptor.
Travoprost: Another prostaglandin F2α analog with agonistic properties at the FP receptor.
Bimatoprost: A synthetic prostamide analog that acts as an agonist at the FP receptor.
Properties
IUPAC Name |
methyl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33FO4/c1-30-25(29)11-5-3-2-4-10-21-20(22(26)16-24(21)28)12-13-23(27)19-14-17-8-6-7-9-18(17)15-19/h2,4,6-9,12-13,19-24,27-28H,3,5,10-11,14-16H2,1H3/b4-2-,13-12+/t20-,21-,22+,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQUNXDCROKALM-ZOXVUOEWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC=CCC1C(CC(C1C=CC(C2CC3=CC=CC=C3C2)O)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@@H]([C@@H]1/C=C/[C@@H](C2CC3=CC=CC=C3C2)O)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347566 | |
Record name | AL 8810 methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1176541-11-9 | |
Record name | AL 8810 methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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